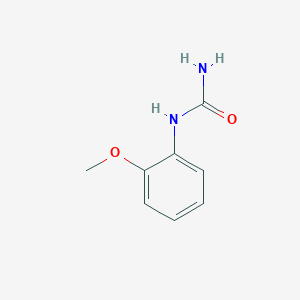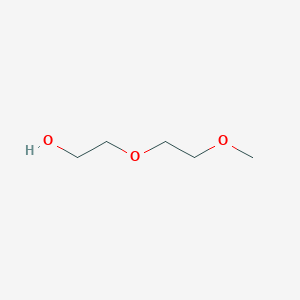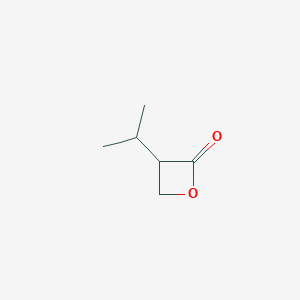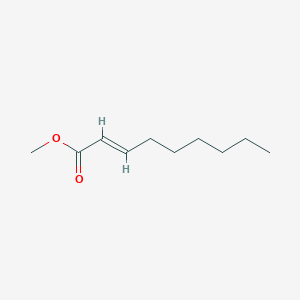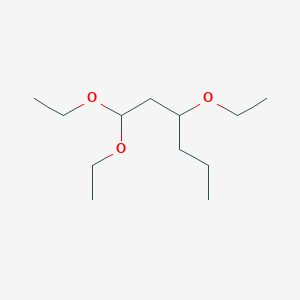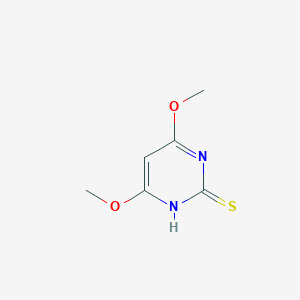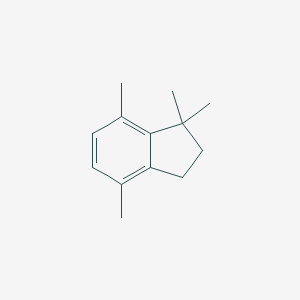
1,1,4,7-Tetramethylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,7-Tetramethylindan is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indan family, which is a group of organic compounds that are commonly used in the synthesis of drugs and other biologically active molecules. In
Mécanisme D'action
The mechanism of action of 1,1,4,7-Tetramethylindan is not fully understood, but it is believed to involve the modulation of cellular signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and antioxidant properties, 1,1,4,7-Tetramethylindan has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,4,7-Tetramethylindan in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can decompose over time, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on 1,1,4,7-Tetramethylindan. One area of interest is the development of new synthetic methods that can be used to produce this compound more efficiently and with greater purity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, research on the mechanism of action of 1,1,4,7-Tetramethylindan may provide insights into the cellular signaling pathways that are involved in inflammation and oxidative stress, which could lead to the development of new therapeutic strategies.
Applications De Recherche Scientifique
1,1,4,7-Tetramethylindan has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. In materials science, 1,1,4,7-Tetramethylindan has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
Propriétés
Numéro CAS |
1078-04-2 |
|---|---|
Nom du produit |
1,1,4,7-Tetramethylindan |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3,3,4,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-11(9)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
IFZVSOLCUIWLFW-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
SMILES canonique |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
Autres numéros CAS |
1078-04-2 |
Synonymes |
1,1,4,7-Tetramethylindane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

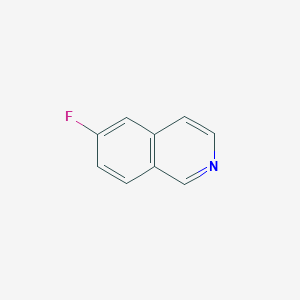
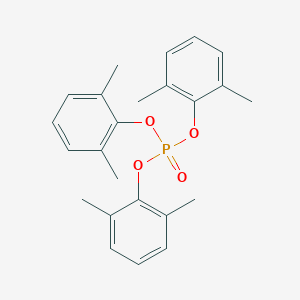
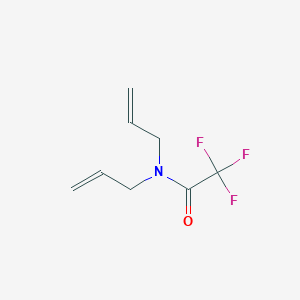

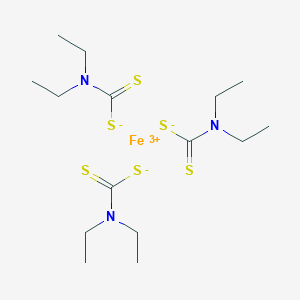
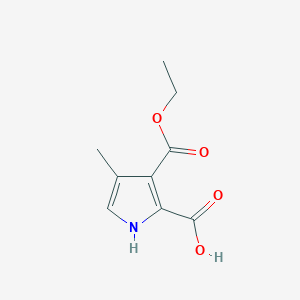
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
